2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized through a specific method and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide is not fully understood. However, it has been suggested that this compound may act as a competitive inhibitor of certain enzymes, thereby reducing their activity. Additionally, it may also have anti-inflammatory effects by reducing the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to have inhibitory effects on carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, it has been found to have inhibitory effects on urease, which is involved in the breakdown of urea in the body. This compound has also been studied for its potential anti-inflammatory effects and has been found to reduce the production of inflammatory mediators in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide in lab experiments include its potential inhibitory effects on certain enzymes and its potential anti-inflammatory effects. Additionally, this compound has been found to have low toxicity levels, making it a relatively safe compound to use in lab experiments. However, the limitations of using this compound include its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of 2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide. One potential direction is the further investigation of its potential anti-inflammatory effects, particularly in human studies. Additionally, the study of this compound's potential inhibitory effects on other enzymes could lead to the development of new therapeutic agents for various diseases. Furthermore, the synthesis of analogs of this compound could lead to the development of more potent and selective inhibitors of certain enzymes. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide involves the reaction of 3-ethoxyspiro[3.3]heptane-6-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with N-methyl-2-pyridinesulfonamide in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide has been found to have several potential applications in various fields of scientific research. It has been shown to have inhibitory effects on certain enzymes, including carbonic anhydrase and urease, which are involved in various physiological processes. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and has been found to have promising results in various animal models.
Eigenschaften
IUPAC Name |
2-cyano-N-(3-ethoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-3-22-15-10-14(16(15)7-5-8-16)19(2)23(20,21)13-6-4-9-18-12(13)11-17/h4,6,9,14-15H,3,5,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGJDYIKQCVNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCC2)N(C)S(=O)(=O)C3=C(N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.